

Darunavir Demonstrates Superior Efficacy in Patients Failing Lopinavir-Based HIV Regimens

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Compound of Interest

Compound Name: *Darunavir*

Cat. No.: *B192927*

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A comprehensive review of pivotal clinical trial data indicates that **darunavir**, a second-generation protease inhibitor, offers a significant virologic and immunologic advantage for HIV-1 infected patients who have experienced treatment failure with lopinavir-based antiretroviral regimens. The findings, primarily drawn from the TITAN and POWER studies, highlight **darunavir**'s robust performance against lopinavir-resistant viral strains, establishing it as a critical subsequent therapy option.

Researchers and drug development professionals will find that **darunavir**, co-administered with ritonavir (DRV/r), consistently outperforms lopinavir/ritonavir (LPV/r) and other comparator protease inhibitors (CPIs) in treatment-experienced individuals. This superiority is particularly evident in patients harboring one or more primary protease inhibitor resistance mutations.

Comparative Efficacy: Virologic and Immunologic Outcomes

Clinical evidence from the Phase III TITAN trial and the Phase IIb POWER trials provides a clear quantitative comparison of the efficacy of **darunavir**-based regimens versus lopinavir-based and other protease inhibitor-based regimens in treatment-experienced patient populations.

The TITAN trial, a randomized, controlled, open-label study, directly compared the efficacy and safety of DRV/r to LPV/r in treatment-experienced, lopinavir-naïve patients over 48 weeks. The POWER 1 and 2 trials were randomized, controlled studies that evaluated DRV/r against investigator-selected comparator PIs in highly treatment-experienced patients.

Efficacy Endpoint	Darunavir/ritonavir (DRV/r)	Lopinavir/ritonavir (LPV/r) / Comparator PI (CPI)	Study
Virologic Response (HIV-1 RNA < 400 copies/mL) at 48 weeks	77%	68% (LPV/r)	TITAN[1][2][3]
Virologic Response (HIV-1 RNA < 50 copies/mL) at 48 weeks	71%	60% (LPV/r)	TITAN[4][5]
Virologic Response (HIV-1 RNA < 50 copies/mL) at 48 weeks	45%	10% (CPI)	POWER 1 & 2[4]
Virologic Response (HIV-1 RNA < 50 copies/mL) at 96 weeks	39%	9% (CPI)	POWER 1 & 2[6]
Mean CD4+ Cell Count Increase from Baseline at 96 weeks	+133 cells/mm ³	Not Reported	POWER 1 & 2[6]

Development of Resistance

A key advantage of **darunavir** is its high genetic barrier to resistance.[4] In cases of virologic failure, patients treated with DRV/r were less likely to develop new primary protease inhibitor mutations compared to those on LPV/r.

Resistance Outcome (in patients with virologic failure)	Darunavir/ritonavir (DRV/r)	Lopinavir/ritonavir (LPV/r)	Study
Development of new primary protease inhibitor mutations	21%	36%	TITAN[2][5]
Development of new nucleoside reverse transcriptase inhibitor (NRTI) associated mutations	14%	27%	TITAN[2][5]

Safety and Tolerability Profile

Both **darunavir** and lopinavir regimens were generally well-tolerated. However, differences in the incidence of certain adverse events were observed.

Adverse Event Profile	Darunavir/ritonavir (DRV/r)	Lopinavir/ritonavir (LPV/r)	Study
Discontinuations due to adverse events	7%	7%	TITAN[5]
Grade 2-4 treatment-related diarrhea	Less frequent	More frequent	ARTEMIS[7]
Grade 2-4 triglyceride elevations	19%	25%	TITAN[5]
Rash	16%	7%	TITAN[5]

Experimental Protocols

The robust data supporting the efficacy of **darunavir** is derived from well-designed clinical trials.

TITAN Study Protocol

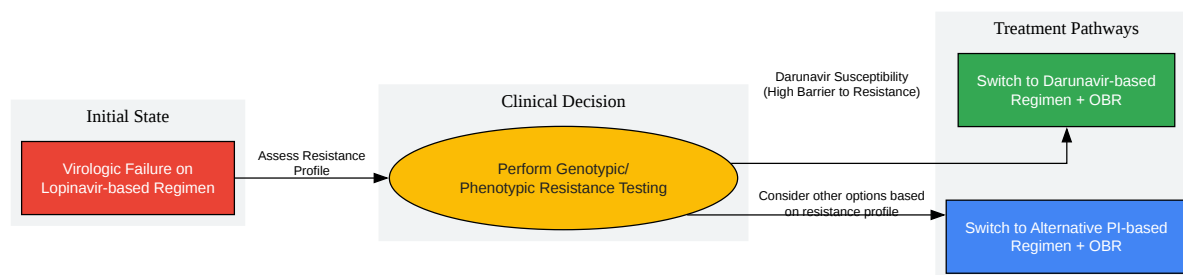
- Study Design: A Phase III, randomized, controlled, open-label, international trial.[\[2\]](#)[\[4\]](#)
- Patient Population: 595 treatment-experienced, lopinavir-naive, HIV-1 infected patients.[\[1\]](#)[\[5\]](#)
- Treatment Arms:
 - **Darunavir**/ritonavir (600/100 mg twice daily) with an optimized background regimen (OBR).[\[2\]](#)
 - Lopinavir/ritonavir (400/100 mg twice daily) with an OBR.[\[2\]](#)
- Primary Endpoint: Non-inferiority of DRV/r to LPV/r in achieving HIV-1 RNA < 400 copies/mL at 48 weeks.[\[2\]](#)[\[3\]](#)

POWER 1 and 2 Study Protocol

- Study Design: Phase IIb, randomized, controlled, multinational trials.[\[4\]](#)[\[8\]](#)
- Patient Population: Highly treatment-experienced HIV-1 infected patients with at least one primary PI mutation.[\[6\]](#)
- Treatment Arms:
 - **Darunavir**/ritonavir (600/100 mg twice daily) with an OBR.[\[6\]](#)
 - Investigator-selected comparator protease inhibitor (CPI) with an OBR.[\[6\]](#)
- Primary Endpoint: Virologic response (HIV-1 RNA < 50 copies/mL) at 48 weeks.[\[4\]](#)

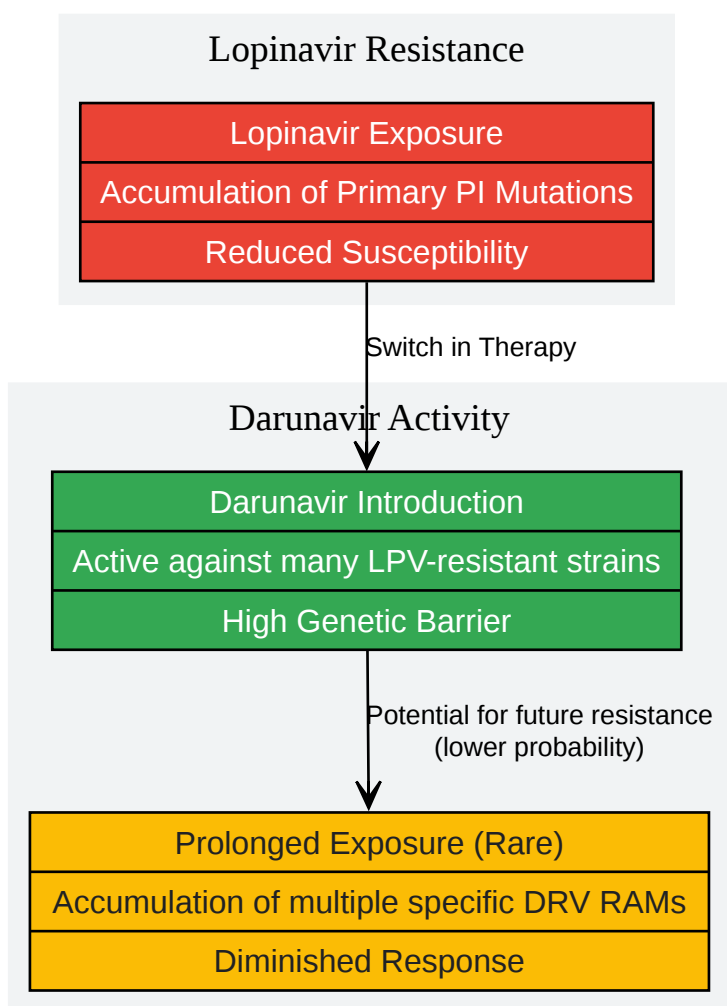
Visualizing Treatment Progression and Resistance

The following diagrams illustrate the logical workflow for treatment decisions after lopinavir failure and the comparative resistance profiles of **darunavir** and lopinavir.



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Caption: Treatment workflow following lopinavir failure.



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Caption: Comparative resistance pathways of lopinavir and **darunavir**.

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